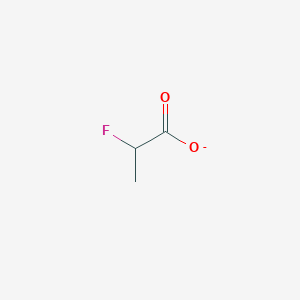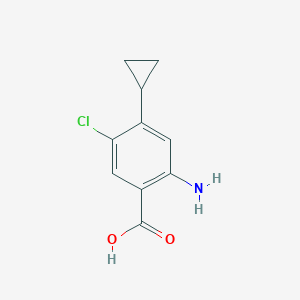
2-Amino-5-chloro-4-cyclopropylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10ClNO2. This compound is characterized by the presence of an amino group, a chlorine atom, and a cyclopropyl group attached to a benzoic acid core. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-Amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF) to introduce the chlorine atom at the desired position . The reaction conditions often require heating to achieve satisfactory yields.
Industrial Production Methods: In industrial settings, the production of 2-Amino-5-chloro-4-cyclopropylbenzoic acid may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-chloro-4-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substituted Benzoic Acids: Formed through substitution reactions.
Esters and Amides: Formed through esterification and amidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-4-cyclopropylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-4-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-chlorobenzoic acid: Lacks the cyclopropyl group, which can affect its reactivity and applications.
2-Amino-4-chlorobenzoic acid: Differently substituted, leading to variations in chemical behavior and uses.
Uniqueness: 2-Amino-5-chloro-4-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where such properties are desired.
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
2-amino-5-chloro-4-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-7(10(13)14)9(12)4-6(8)5-1-2-5/h3-5H,1-2,12H2,(H,13,14) |
InChI-Schlüssel |
UAORMUIPPFLQBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2Cl)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




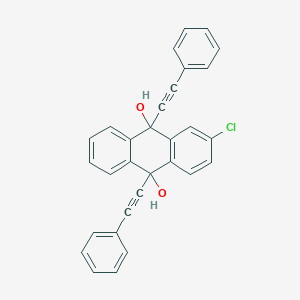
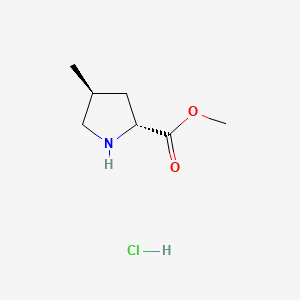
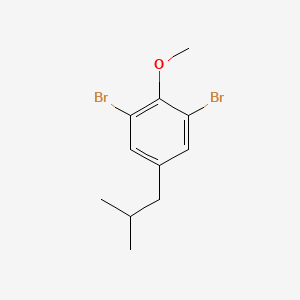
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
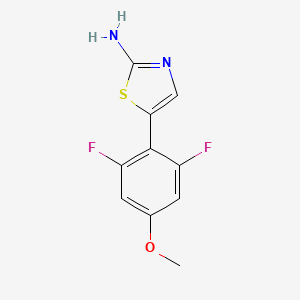
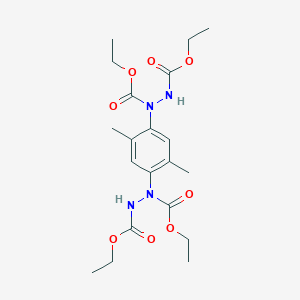
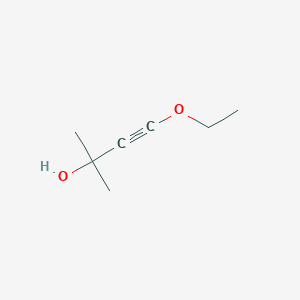
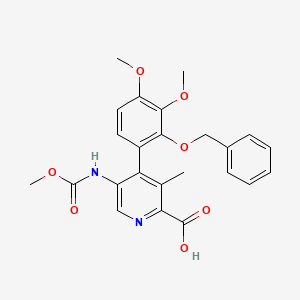

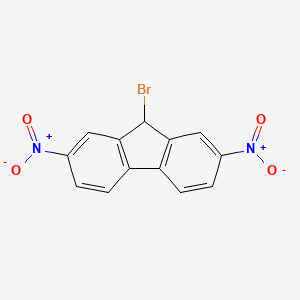
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
